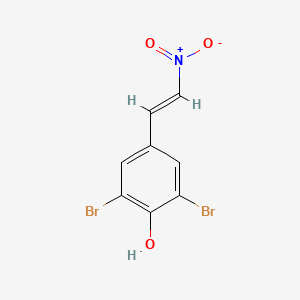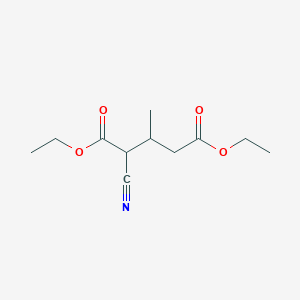
Diethyl 2-cyano-3-methylpentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-cyano-3-methyl-pentanedioate: is an organic compound with the molecular formula C11H17NO4 . It is a derivative of pentanedioic acid and is characterized by the presence of cyano and ester functional groups. This compound is often used in organic synthesis and research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 2-cyano-3-methyl-pentanedioate can be synthesized through various methods. One common approach involves the reaction of diethyl malonate with acetonitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of diethyl 2-cyano-3-methyl-pentanedioate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 2-cyano-3-methyl-pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Diethyl 2-cyano-3-methyl-pentanedioate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, diethyl 2-cyano-3-methyl-pentanedioate is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in polymer synthesis and other advanced materials .
Mecanismo De Acción
The mechanism of action of diethyl 2-cyano-3-methyl-pentanedioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These reactions are facilitated by specific enzymes and catalysts, leading to the formation of various products. The compound’s effects are mediated through its ability to modify molecular pathways and enzyme activities .
Comparación Con Compuestos Similares
- Diethyl malonate
- Ethyl cyanoacetate
- Methyl cyanoacetate
Comparison: Diethyl 2-cyano-3-methyl-pentanedioate is unique due to the presence of both cyano and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to diethyl malonate, it has an additional cyano group, enhancing its nucleophilicity. Ethyl cyanoacetate and methyl cyanoacetate, on the other hand, have simpler structures and different reactivity profiles .
Propiedades
Número CAS |
5832-70-2 |
|---|---|
Fórmula molecular |
C11H17NO4 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
diethyl 2-cyano-3-methylpentanedioate |
InChI |
InChI=1S/C11H17NO4/c1-4-15-10(13)6-8(3)9(7-12)11(14)16-5-2/h8-9H,4-6H2,1-3H3 |
Clave InChI |
MJBWBQHWBRDLIR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)C(C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
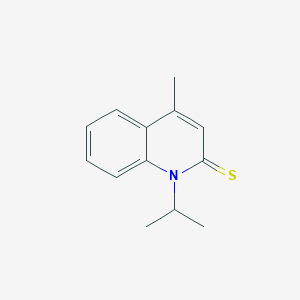
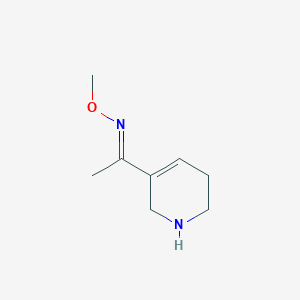

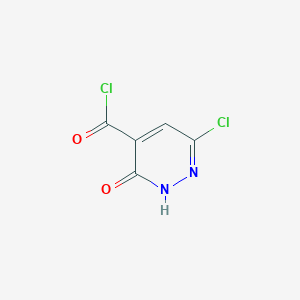

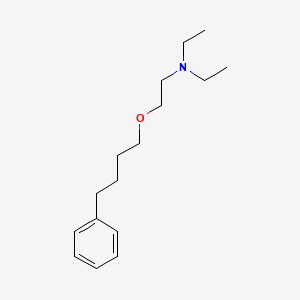
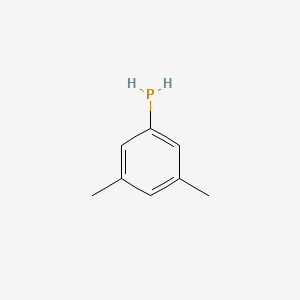

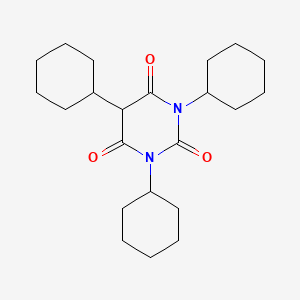

![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
